molecular formula C18H17N3O4S B300864 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Cat. No. B300864
M. Wt: 371.4 g/mol
InChI Key: KYOSAWMHUUNACV-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazolone family and has been shown to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division. Additionally, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is a key enzyme involved in tumor hypoxia and angiogenesis.
Biochemical and Physiological Effects:
4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. Additionally, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit antiviral activity against a wide range of viruses, including HIV-1, herpes simplex virus, and influenza virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects, which makes it a versatile compound for scientific research. However, one limitation of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide, which could lead to increased yield and purity of the compound. Additionally, there is interest in exploring the potential applications of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Finally, there is interest in exploring the potential use of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves the condensation of 3-methoxybenzaldehyde and 3-methyl-5-pyrazolone in the presence of a base catalyst. The resulting Schiff base is then reacted with benzenesulfonyl chloride to yield the final product, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide. This synthesis method has been optimized to yield high purity and yield of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide.

Scientific Research Applications

4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is in the field of cancer research. 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.

properties

Product Name

4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[(4Z)-4-[(3-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C18H17N3O4S/c1-12-17(11-13-4-3-5-15(10-13)25-2)18(22)21(20-12)14-6-8-16(9-7-14)26(19,23)24/h3-11H,1-2H3,(H2,19,23,24)/b17-11-

InChI Key

KYOSAWMHUUNACV-BOPFTXTBSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)OC)C3=CC=C(C=C3)S(=O)(=O)N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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